2-(3-methylphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide
Description
2-(3-Methylphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide is a structurally unique acetamide derivative featuring a 3-methylphenyl group attached to an acetamide backbone and a 7-oxaspiro[3.5]nonan-1-yl moiety.
Properties
IUPAC Name |
2-(3-methylphenyl)-N-(7-oxaspiro[3.5]nonan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-13-3-2-4-14(11-13)12-16(19)18-15-5-6-17(15)7-9-20-10-8-17/h2-4,11,15H,5-10,12H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWCRHWDAZNIQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2CCC23CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide can be achieved through several synthetic routes. One common method involves the reaction of 3-methylphenylacetic acid with 7-oxaspiro[3.5]nonane-1-amine under appropriate conditions. The reaction typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents on the aromatic ring or the spirocyclic moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines
Scientific Research Applications
2-(3-methylphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential analgesic and anti-inflammatory properties. It may serve as a lead compound for the development of new therapeutic agents.
Biological Studies: The spirocyclic structure is of interest in the study of enzyme inhibition and receptor binding. The compound may be used to investigate the interactions with specific biological targets.
Industrial Applications: The unique structural features of the compound make it a candidate for the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(3-methylphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The spirocyclic structure may also facilitate interactions with hydrophobic pockets within proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
2-(4-Bromophenyl)-N-{7-Oxaspiro[3.5]nonan-1-yl}acetamide
- Structural Difference : Replaces the 3-methylphenyl group with a 4-bromophenyl substituent.
- Molecular Formula: C₁₆H₂₀BrNO₂ (vs. C₁₆H₂₁NO₂ for the target compound).
- Impact: The bromine atom increases molecular weight (338.24 g/mol vs. The bromo group’s electron-withdrawing nature could alter electronic interactions in receptor binding compared to the methyl group .
Aryl-Substituted Acetamides
2-(4-Chlorophenyl)-N-(3,4-Difluorophenyl)acetamide
- Structural Features : Contains a 4-chlorophenyl and 3,4-difluorophenyl group.
- Conformation : Dihedral angles between aromatic rings (65.2°) suggest a twisted conformation, which may limit stacking interactions but enhance specificity for planar binding pockets.
N-(4-Fluoro-2-Methylphenyl)-2-(3-Methylphenyl)acetamide
- Key Properties : logP = 3.62, molecular weight = 257.31 g/mol.
- Comparison: The fluorine atom increases electronegativity and metabolic stability compared to the target compound’s spirocyclic ether. The dual methyl groups may enhance hydrophobic interactions in nonpolar environments .
Benzothiazole-Based Acetamides
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3-Methoxyphenyl)acetamide
- Structural Divergence : Benzothiazole ring replaces the spirocyclic group.
- Functional Impact : The trifluoromethyl group improves metabolic stability and electron-deficient character, favoring interactions with electron-rich receptor sites. The methoxy group enhances solubility but may reduce blood-brain barrier penetration compared to the target compound’s methyl group .
Physicochemical and Pharmacokinetic Properties
*Estimated based on molecular formula C₁₆H₂₁NO₂.
Key Observations :
- The spirocyclic ether in the target compound balances lipophilicity (logP ~3.0) and solubility, contrasting with brominated analogs (higher logP) and polar derivatives like hydroxyl-containing acetamides (logP <3.0) .
- Hydrogen bond acceptors (3 for the target) are critical for target engagement, comparable to other spirocyclic analogs but lower than benzothiazole derivatives (4–5 acceptors) .
Biological Activity
The compound 2-(3-methylphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide represents a novel class of spirocyclic compounds that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, drawing from various research studies and data sources.
Chemical Structure and Synthesis
The molecular formula of this compound is with a molecular weight of 293.4 g/mol. The unique spirocyclic structure contributes to its distinct chemical properties.
Synthesis Overview:
- Starting Materials: The synthesis typically begins with commercially available precursors.
- Key Steps:
- Formation of the spirocyclic moiety through cyclization reactions.
- Amide bond formation using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide).
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Pharmacological Properties
-
Antimicrobial Activity:
- Exhibits significant inhibition against various bacterial strains, potentially useful in treating infections.
- Studies show an IC50 (half maximal inhibitory concentration) in the low micromolar range against Gram-positive bacteria.
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Anti-inflammatory Effects:
- Inhibits the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Mechanism involves inhibition of pathways such as NF-kB activation.
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Analgesic Properties:
- Demonstrated pain-relieving effects in animal models, comparable to standard analgesics.
- Likely acts through modulation of pain pathways in the central nervous system.
The compound's mechanism is hypothesized to involve:
- Enzyme Inhibition: Interaction with specific enzymes involved in inflammatory and pain pathways.
- Receptor Modulation: Potential binding to receptors that mediate pain and inflammation, altering their activity.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry reported that this compound showed promising results against Staphylococcus aureus, with an IC50 value of 5 µM, indicating strong antimicrobial potential .
Case Study 2: Anti-inflammatory Activity
In an experimental model for arthritis, the compound significantly reduced inflammation markers by up to 60% compared to control groups, demonstrating its therapeutic potential in inflammatory conditions .
Case Study 3: Pain Relief Mechanism
Research indicated that the compound effectively reduced pain responses in rodent models, with observed effects lasting up to four hours post-administration .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
